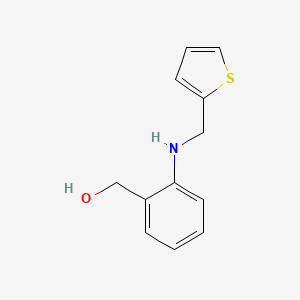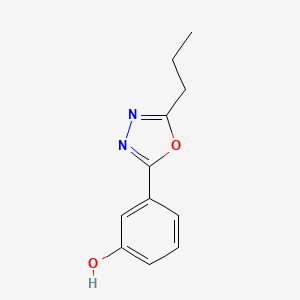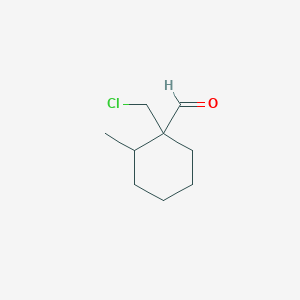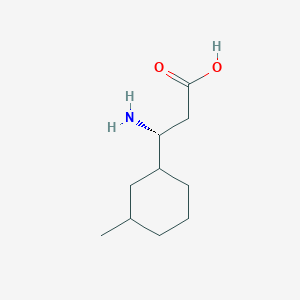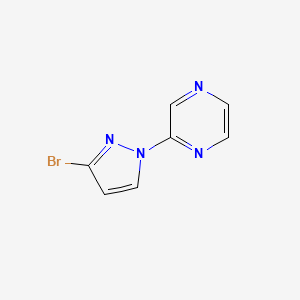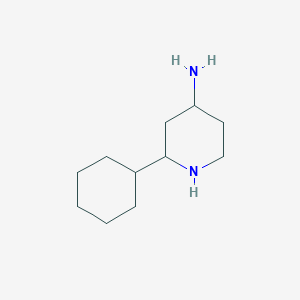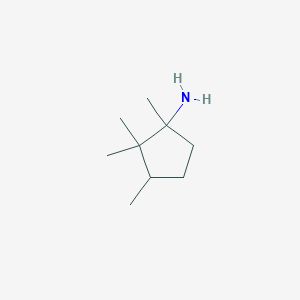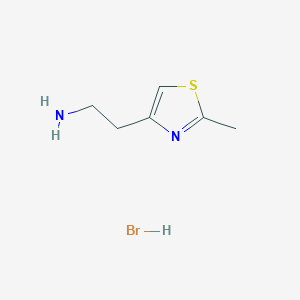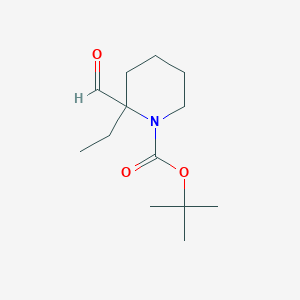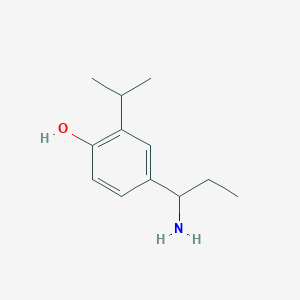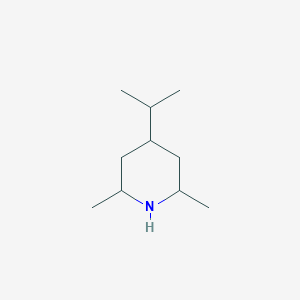
2,6-Dimethyl-4-(propan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(propan-2-yl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various drugs and have numerous pharmacological applications .
Preparation Methods
The synthesis of 2,6-Dimethyl-4-(propan-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve multistep processes that include hydrogenation, cyclization, and functionalization reactions to obtain the desired piperidine derivative .
Chemical Reactions Analysis
2,6-Dimethyl-4-(propan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(propan-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways . These interactions can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
2,6-Dimethyl-4-(propan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
What sets this compound apart is its unique substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2,6-dimethyl-4-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-7(2)10-5-8(3)11-9(4)6-10/h7-11H,5-6H2,1-4H3 |
InChI Key |
UMITTXGIAYVEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


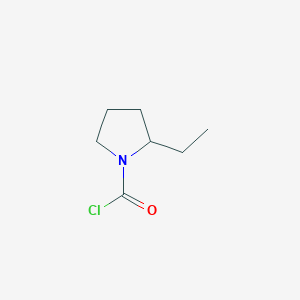
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)

![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)
